Flumequine

Aquaculture Antimicrobial resistance Bactericidal activity

FLUMEQUINE is a first-generation veterinary fluoroquinolone with unique pharmacokinetic properties. In Atlantic salmon, its 44.7% oral bioavailability is 1.49x higher than oxolinic acid (30.1%) and 20.3x higher than sarafloxacin (2.2%). For oxolinic acid-resistant A. salmonicida, flumequine achieves bactericidal eradication. Sourcing note: flumequine selects identical gyrA mutations as enrofloxacin and is EMA-classified separately. Apply rigorous antimicrobial stewardship in procurement.

Molecular Formula C14H12FNO3
Molecular Weight 261.25 g/mol
CAS No. 42835-25-6
Cat. No. B1672881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlumequine
CAS42835-25-6
SynonymsApurone
flumequine
R 802
R-802
Molecular FormulaC14H12FNO3
Molecular Weight261.25 g/mol
Structural Identifiers
SMILESCC1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O
InChIInChI=1S/C14H12FNO3/c1-7-2-3-8-4-9(15)5-10-12(8)16(7)6-11(13(10)17)14(18)19/h4-7H,2-3H2,1H3,(H,18,19)
InChIKeyDPSPPJIUMHPXMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble in water
Soluble in alkaline solutions and alcohol
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Flumequine CAS 42835-25-6: First-Generation Veterinary Fluoroquinolone Antibiotic Overview


Flumequine (CAS 42835-25-6) is a broad-spectrum, first-generation fluoroquinolone antibiotic patented in 1973 and used exclusively in veterinary medicine for the treatment of systemic bacterial infections in livestock and aquaculture . The compound inhibits bacterial DNA gyrase (Topoisomerase II), disrupting DNA replication and transcription . Unlike newer fluoroquinolones, flumequine lacks a fluorine atom at the C-6 position, though it remains functionally classified as a fluoroquinolone due to its mechanism of action and resistance profile [1].

Why Flumequine Cannot Be Interchanged with Other Fluoroquinolones in Veterinary Protocols


In-class substitution among veterinary quinolones carries significant risk due to substantial variation in antibacterial potency, pharmacokinetic behavior, and target pathogen susceptibility. Flumequine demonstrates MIC values that differ by orders of magnitude from second-generation fluoroquinolones like enrofloxacin and ciprofloxacin against common veterinary pathogens [1]. Furthermore, its oral bioavailability varies dramatically across species—from 29% in gilthead sea bream to 92.5% in calves—rendering cross-species extrapolation unreliable without species-specific PK data [2][3]. Regulatory divergence is also critical: flumequine is not classified as a fluoroquinolone by certain regulatory bodies (EMA), creating procurement and compliance implications distinct from enrofloxacin or danofloxacin [4].

Flumequine (42835-25-6): Head-to-Head Quantitative Evidence for Scientific Selection


Flumequine Retains Activity Against Oxolinic Acid-Resistant Aeromonas salmonicida with Bactericidal Advantage

In a direct head-to-head comparison, flumequine was more active than oxolinic acid against oxolinic acid-resistant isolates of Aeromonas salmonicida, a major fish pathogen [1]. Critically, flumequine demonstrated bactericidal activity—with only 1% of bacteria surviving 6 hours of exposure at concentrations slightly above the MIC—whereas oxolinic acid was merely bacteriostatic [1]. Additionally, the frequency of mutation to resistance was lower for flumequine than for oxolinic acid [1].

Aquaculture Antimicrobial resistance Bactericidal activity

Flumequine Demonstrates 8-Fold to 50-Fold Lower Potency Than Second-Generation Fluoroquinolones Against Veterinary Mycoplasmas

A 1997 comparative study evaluated six antimicrobials against 162 mycoplasma strains from poultry and livestock. Flumequine exhibited MIC90 values ranging from 1 to 50 μg/mL. In contrast, enrofloxacin and danofloxacin (second-generation fluoroquinolones) demonstrated near-equivalent activities with MIC90 values of 0.05 to 1.0 μg/mL [1][2]. This represents an 8-fold to 50-fold difference in potency favoring the newer agents.

Mycoplasma Poultry Comparative potency

Flumequine Oral Bioavailability Superior to Oxolinic Acid and Sarafloxacin in Atlantic Salmon Pharmacokinetics

A 1995 comparative pharmacokinetic study evaluated four quinolones in Atlantic salmon (Salmo salar) held in seawater at 10°C using identical experimental designs. Following oral administration of medicated feed, flumequine achieved 44.7% oral bioavailability at a 25 mg/kg dose [1][2]. This compared favorably to oxolinic acid (30.1%) and dramatically exceeded sarafloxacin (2.2%), though was slightly lower than enrofloxacin (55.5% at 10 mg/kg) [1]. The study concluded that flumequine and enrofloxacin exhibited better overall pharmacokinetic properties than oxolinic acid in Atlantic salmon [1][2].

Aquaculture Pharmacokinetics Bioavailability

Flumequine Selects for Same gyrA Mutations as Enrofloxacin, Establishing Equivalent Resistance Selection Pressure

A 2024 study in npj Antimicrobials and Resistance demonstrated that flumequine usage leads to an approximately 3-fold increase in resistant E. coli in caecal fermentation, comparable to enrofloxacin [1]. In vitro exposure to both flumequine and enrofloxacin revealed identical amino acid substitutions in GyrA (S83L, D87G), and phenotypically resistant E. coli isolates from broilers treated with either drug carried the same resistance-conferring SNPs [1]. The study concludes that flumequine induces resistance mechanisms indistinguishable from those of enrofloxacin, warranting equivalent regulatory restrictions despite flumequine's different regulatory classification [1].

Antimicrobial resistance gyrA mutations Regulatory classification

Flumequine Pharmacokinetic Variability Across Species: Bioavailability Ranges from 29% to 92.5%

Flumequine exhibits extreme species-dependent pharmacokinetic variation that precludes cross-species dose extrapolation. In gilthead sea bream (Sparus aurata), oral bioavailability is only 29% [1]. In chickens, bioavailability is 57% [2]. In calves, oral bioavailability ranges from 55.7% (5 mg/kg) to 92.5% (20 mg/kg) [3]. In Atlantic salmon, bioavailability is 44.7% [4]. Elimination half-life ranges from 2.25 hours in calves [3] to 53.9 hours in Japanese eel [5], representing a 24-fold difference.

Species-specific pharmacokinetics Oral bioavailability Dosing

Flumequine MIC90 of 32 μg/mL Against Urinary Tract Isolates; Newer Quinolones Show Considerably Greater Activity

A 1986 study evaluated flumequine against 1,918 bacterial strains isolated from urinary tract infections, reporting a geometric mean MIC of 1.12 μg/mL and an MIC90 of 32 μg/mL [1]. A 1985 comparative study of 12 quinolone antimicrobials against clinical isolates found that all more recently synthesized 4-quinolones (including ciprofloxacin, ofloxacin, norfloxacin) showed considerably greater activity than the parent compounds nalidixic acid, pipemidic acid, and cinoxacin, with ciprofloxacin and ofloxacin being the most active [2]. Flumequine, as an earlier-generation quinolone, occupies an intermediate potency position between nalidixic acid and modern fluoroquinolones.

Urinary tract infection Clinical isolates Comparative MIC

Flumequine 42835-25-6: Evidence-Based Application Scenarios for Veterinary and Aquaculture Use


Aquaculture: Treatment of Oxolinic Acid-Resistant Aeromonas salmonicida Infections in Salmonids

Based on direct head-to-head evidence, flumequine should be prioritized over oxolinic acid in aquaculture settings where oxolinic acid resistance is suspected or confirmed in Aeromonas salmonicida [1]. Flumequine remains active against oxolinic acid-resistant isolates and provides bactericidal eradication (1% survival at 6h) rather than mere bacteriostasis, making it the scientifically justified choice for resistant infections [1].

Atlantic Salmon Aquaculture: Preferred Oral Quinolone Based on Favorable Pharmacokinetic Profile

In Atlantic salmon held in seawater, flumequine exhibits 44.7% oral bioavailability, which is 1.49-fold higher than oxolinic acid (30.1%) and 20.3-fold higher than sarafloxacin (2.2%) [2][3]. Flumequine also shows good tissue penetration (Vdss = 3.5 L/kg) and an elimination half-life ≤24h, making it a more predictable and effective oral therapeutic option than oxolinic acid or sarafloxacin for treating susceptible gram-negative pathogens in salmon aquaculture [2].

Poultry: Colibacillosis Treatment Requiring PK/PD-Optimized Dosing

Flumequine is used in poultry for treating colibacillosis caused by Escherichia coli. PK/PD modeling in turkeys indicates that standard dosing regimens (15 mg/kg bolus) achieve suboptimal PK/PD indices (Cmax/MIC50 = 0.67; AUC/MIC50 = 4.76) relative to established fluoroquinolone efficacy breakpoints [4]. Selection of flumequine for poultry colibacillosis should be accompanied by revised dosing strategies (e.g., 30 mg/kg bolus achieving Cmax/MIC50 = 1.18) when diagnostic MIC data support its use [4].

Veterinary Antimicrobial Stewardship: Flumequine Selection Under Equivalent Resistance Selection Risk as Enrofloxacin

Contrary to assumptions based on regulatory classification differences, flumequine selects for identical gyrA resistance mutations (S83L, D87G) as enrofloxacin and produces equivalent (~3-fold) increases in resistant E. coli populations [5]. Procurement and usage decisions for flumequine must therefore apply the same antimicrobial stewardship principles as for restricted fluoroquinolones, and flumequine should not be considered a resistance-sparing alternative to enrofloxacin [5].

Technical Documentation Hub

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57 linked technical documents
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